Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-

Description

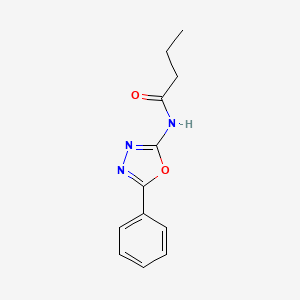

Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-, is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and a butanamide group at position 2. The 1,3,4-oxadiazole scaffold is renowned for its stability, aromaticity, and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide functionalities . The butanamide side chain introduces a four-carbon aliphatic moiety, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-6-10(16)13-12-15-14-11(17-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKGJDRCDVRGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408950 | |

| Record name | Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105942-34-5 | |

| Record name | Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Benzoic Acid

Benzoic acid is converted to ethyl benzoate via acid-catalyzed esterification. Reacting benzoic acid (1.0 mol) with excess ethanol in the presence of concentrated sulfuric acid under reflux for 5–6 hours yields ethyl benzoate. The reaction is monitored by thin-layer chromatography (TLC) using a toluene:ethyl acetate (3:1) solvent system.

Formation of Benzohydrazide

Ethyl benzoate is treated with 80% hydrazine hydrate in ethanol under reflux for 4–5 hours to produce benzohydrazide. The product is purified via recrystallization from ethanol, with a typical yield of 85–90%.

Cyclization to 5-Phenyl-1,3,4-oxadiazol-2-amine

Benzohydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. Heating benzohydrazide (0.1 mol) with POCl₃ (0.3 mol) at 100°C for 3–4 hours yields 5-phenyl-1,3,4-oxadiazol-2-amine. Alternatively, carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux for 6 hours can generate the oxadiazole thiol intermediate, which is subsequently aminated.

Preparation of Butanoyl Chloride

Butanoyl chloride, the acylating agent, is synthesized from butanoic acid using thionyl chloride (SOCl₂). Butanoic acid (1.0 mol) is reacted with SOCl₂ (1.2 mol) at 60–70°C for 2 hours. The excess SOCl₂ is removed under reduced pressure to obtain butanoyl chloride in near-quantitative yield.

Coupling Reaction to Form N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-butanamide

The final step involves amide bond formation between 5-phenyl-1,3,4-oxadiazol-2-amine and butanoyl chloride.

Schotten-Baumann Reaction

In a biphasic system, 5-phenyl-1,3,4-oxadiazol-2-amine (0.1 mol) is dissolved in aqueous sodium hydroxide (10%), and butanoyl chloride (0.12 mol) is added dropwise with vigorous stirring at 0–5°C. The reaction is stirred for 1 hour, and the precipitated product is filtered, washed with water, and recrystallized from ethanol. Yield: 70–75%.

DMF-Mediated Coupling

Alternatively, the reaction is conducted in anhydrous N,N-dimethylformamide (DMF) with triethylamine (TEA) as a base. A mixture of 5-phenyl-1,3,4-oxadiazol-2-amine (0.1 mol), butanoyl chloride (0.12 mol), and TEA (0.15 mol) in DMF is stirred at room temperature for 4–6 hours. The product is isolated via solvent extraction (ethyl acetate/water) and purified by column chromatography. Yield: 80–85%.

Characterization and Analytical Data

Infrared (IR) Spectroscopy

¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)

Mass Spectrometry (EI-MS)

Optimization of Reaction Conditions

Solvent and Base Selection

DMF with TEA provides higher yields (80–85%) compared to aqueous NaOH (70–75%) due to enhanced solubility of intermediates.

Temperature and Time

Room temperature coupling in DMF for 4–6 hours minimizes side reactions, whereas prolonged heating (>8 hours) degrades the oxadiazole ring.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Purity |

|---|---|---|---|

| Schotten-Baumann | 70–75 | 1 hour | 95% |

| DMF/TEA Coupling | 80–85 | 4–6 hours | 98% |

The DMF-mediated method is preferred for scalability and purity, though it requires rigorous solvent removal .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at position 2 (amide-bearing carbon). Key reactions include:

-

Thiolation : Reaction with thiourea or carbon disulfide (CS₂) in basic alcoholic media replaces the amide group with a thiol moiety. For example, 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol derivatives were synthesized via this route .

-

Halogenation : Chlorination using POCl₃ introduces Cl at position 2, forming intermediates for further coupling .

Coupling Reactions

The butanamide group participates in amide bond formation and cleavage:

Table 1: Optimization of Coupling Conditions

| Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | DIPEA | 3 | 85 |

| THF | DIPEA | 5 | 62 |

| DMF | TEA | 4 | 45 |

Amide Hydrolysis

Under acidic (HCl) or basic (NaOH) conditions, the amide bond hydrolyzes to regenerate carboxylic acids and amines .

Cyclization Reactions

The oxadiazole ring itself forms via cyclization:

-

Hydrazide Cyclization : Naphthofuran-2-carbohydrazide reacts with POCl₃ and PABA to form 1,3,4-oxadiazole intermediates (e.g., compound 2 in ).

Biological Interaction Mechanisms

The compound modulates biological pathways through:

-

Enzyme Inhibition : The oxadiazole ring mimics peptide bonds, competitively inhibiting enzymes like dihydrofolate reductase (DHFR) in microbial systems.

-

Receptor Binding : The phenyl and butanamide groups engage in hydrophobic interactions and hydrogen bonding with target proteins, as seen in antitubercular studies .

Structural Modifications

Derivatives are synthesized to enhance bioactivity:

-

Piperidine Conjugates : Coupling with piperidine derivatives improves pharmacokinetic properties.

-

Nitro-Substituted Analogs : Introducing nitro groups (e.g., p-nitrobenzamide) enhances hydrogen bonding capacity and antimicrobial efficacy .

Comparative Reactivity

The oxadiazole ring’s reactivity is influenced by substituents:

Table 2: Substituent Effects on Reaction Yields

| Substituent on Oxadiazole | Reaction Type | Yield (%) |

|---|---|---|

| Phenyl | Nucleophilic Substitution | 78 |

| Naphthofuran | Cyclization | 85 |

| Trifluoromethyl | Coupling | 68 |

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-:

- Antimicrobial Activity

- Antioxidant Properties

- Enzyme Inhibition

Case Study 1: Antibacterial Evaluation

A study synthesized a series of N-(5-phenyl-1,3,4-oxadiazol-2-yl) cinnamamides and evaluated their antibacterial activity. Among the derivatives tested, certain compounds exhibited high potency against both gram-positive and gram-negative bacteria. The results indicated that modifications on the phenyl ring could enhance antibacterial efficacy .

Case Study 2: Antioxidant Activity

In another investigation focusing on antioxidant properties, the synthesized compounds were assessed for their ability to scavenge free radicals. The study found that specific substitutions on the oxadiazole ring significantly improved antioxidant activity compared to standard antioxidants like ascorbic acid .

Potential Applications

Given its diverse biological activities, Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- holds promise for various applications:

| Field | Potential Applications |

|---|---|

| Pharmaceuticals | Development of new antimicrobial agents |

| Formulations targeting oxidative stress-related conditions | |

| Neuroprotective drugs for Alzheimer’s disease | |

| Agriculture | Development of herbicides based on oxadiazole derivatives |

Mechanism of Action

The mechanism of action of Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, synthesis methods, and biological activities of Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-, and its analogs:

*Inferred formula based on structural analogy.

Physical Properties

- Melting Points : Vary significantly with substituents; acetamide derivatives (e.g., 7g) melt at 155–157°C, while benzamide derivatives (3a-3e) show lower melting points due to reduced crystallinity .

- Density and Solubility : N-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetamide has a density of 1.293 g/cm³, suggesting moderate solubility in polar solvents .

Biological Activity

Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- is a heterocyclic compound belonging to the 1,3,4-oxadiazole family, which is recognized for its diverse biological activities. This compound has garnered interest in various fields such as medicinal chemistry and agricultural science due to its potential therapeutic applications.

The molecular formula for Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- is , with a molecular weight of approximately 231.25 g/mol. Its structure features a five-membered ring containing two nitrogen atoms and one oxygen atom, contributing to its unique chemical reactivity and biological properties .

Antimicrobial Activity

Research indicates that Butanamide derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various 2,5-disubstituted 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antioxidant activities. The results demonstrated that these compounds showed promising activity against several microbial strains .

Antioxidant Properties

In addition to antimicrobial effects, compounds within the oxadiazole family have been noted for their antioxidant capabilities. These properties are essential in mitigating oxidative stress-related diseases and conditions.

Enzyme Inhibition

Recent studies have explored the inhibitory effects of Butanamide derivatives on key enzymes involved in neurodegenerative diseases. For example, certain compounds derived from the 5-phenyl-1,3,4-oxadiazole scaffold have shown potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment. The IC50 values for these compounds ranged from 5.80 µM to 40.80 µM for AChE inhibition .

Case Studies

- Antimicrobial Screening : A series of novel oxadiazole derivatives were synthesized and screened for their antimicrobial effectiveness against various bacterial strains. The study found that certain derivatives exhibited minimal inhibitory concentration (MIC) values as low as 9.15 µM against Staphylococcus aureus, indicating strong antibacterial activity .

- Neuroprotective Effects : In vitro studies revealed that specific oxadiazole derivatives could inhibit AChE effectively. Compounds with substitutions at the 4-position of the phenyl ring showed enhanced inhibitory activity compared to unsubstituted versions. This suggests a structure-activity relationship that could guide future drug design efforts targeting neurodegenerative conditions .

Comparative Analysis

The biological activity of Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- can be compared with other oxadiazole derivatives to highlight its unique properties.

Q & A

Q. What are the recommended methods for synthesizing and purifying N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide derivatives?

Synthesis typically involves coupling reactions between oxadiazole precursors and butanamide derivatives. For example, thiol- or sulfonyl-linked derivatives can be synthesized via nucleophilic substitution or oxidative coupling. Purification often requires recrystallization in ethanol due to the compound's low solubility in water and DMSO but moderate solubility in ethanol with gentle warming . Chromatography (e.g., silica gel) may be used for intermediates. Confirm purity via melting point analysis and elemental composition (C, H, N) .

Q. How can the crystal structure of N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement programs like SHELXL are used to resolve structural parameters, including bond lengths and torsion angles. Recent SHELXL updates improve handling of disorder and hydrogen bonding networks, critical for oxadiazole-containing compounds . Complementary techniques like FT-IR and NMR (¹H/¹³C) validate functional groups and stereochemistry .

Q. What spectroscopic techniques are essential for characterizing oxadiazole-amide hybrids?

- ¹H/¹³C-NMR : Assign chemical shifts to confirm substituent positions. For example, oxadiazole protons typically resonate at δ 8.0–8.5 ppm in DMSO-d₆, while amide NH protons appear at δ 10–12 ppm .

- FT-IR : Identify C=O (amide I, ~1650 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the biological activity of N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide derivatives?

Molecular docking and dynamics simulations predict binding interactions with target proteins (e.g., CYP51 in Chagas disease). For instance, introducing aromatic substituents enhances π-π stacking in enzyme active sites, improving inhibitory potency (e.g., EC₀ values <1 nM in anti-parasitic assays) . Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO) to correlate reactivity with bioactivity .

Q. What strategies resolve contradictions in solubility and stability data for oxadiazole-amide compounds?

- Solubility : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability. Ethanol-based solutions are stable for short-term storage but may degrade under prolonged light exposure .

- Stability : Accelerated stability studies (40°C/75% RH) assess degradation products via HPLC. Oxadiazole rings are prone to hydrolysis in acidic conditions, requiring pH-controlled environments .

Q. How do structural modifications (e.g., substituent variation) affect the biological activity of this compound class?

- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Bulkier substituents (e.g., cyclohexyl) improve selectivity for enzyme targets (e.g., tankyrase inhibitors) but may reduce solubility . Quantitative Structure-Activity Relationship (QSAR) models quantify these effects .

Q. What advanced applications exist for oxadiazole-amide metal complexes?

These compounds act as ligands in coordination chemistry. For example, ruthenium complexes with oxadiazole-amide ligands exhibit catalytic activity in alcohol oxidation reactions. SC-XRD reveals µ₃-bridging modes and ligand-to-metal charge transfer properties, relevant for material science .

Q. How can in vitro and in vivo studies evaluate the anti-parasitic efficacy of this compound?

- In vitro : Dose-response assays against Trypanosoma cruzi amastigotes in cardiomyocytes (EC₅₀ <1 nM) .

- In vivo : Murine models of Chagas disease assess survival rates and parasite load reduction. Pharmacokinetic parameters (oral bioavailability, half-life) are optimized using LC-MS/MS .

Methodological Notes

- Contradictions : While some studies report high solubility in ethanol , others note limited solubility in polar aprotic solvents. Pre-solubilization in DMSO (with <1% final concentration) is recommended for biological assays .

- Advanced Tools : Use software like Mercury (for XRD visualization) and GROMACS (for MD simulations) to streamline analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.